1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H14O2S It features a cyclohexane ring substituted with a carboxylic acid group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of solvents such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Thiophen-2-yl)cyclohexane-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
1-(Thiophen-2-yl)methylcyclohexane: Lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness: 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both a thiophene ring and a carboxylic acid group. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
1-thiophen-2-ylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h4-5,8H,1-3,6-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJXMYFENIHEOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356234 |
Source
|
Record name | F2189-0460 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100058-72-8 |
Source
|
Record name | F2189-0460 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(thiophen-2-yl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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